molecular formula C13H20N2O2 B13219333 Ethyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Ethyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B13219333
M. Wt: 236.31 g/mol
InChI Key: ULNCMQSCGXOQJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate typically involves a multi-step reaction process. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the compound can be synthesized by reacting 2-aminopyridine with ethyl acetoacetate in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-efficiency catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced imidazo[1,2-a]pyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

Ethyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Ethyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting properties.

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

ethyl 2-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C13H20N2O2/c1-4-17-13(16)12-11(9(2)3)14-10-7-5-6-8-15(10)12/h9H,4-8H2,1-3H3

InChI Key

ULNCMQSCGXOQJU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N1CCCC2)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.